![molecular formula C19H15N3 B2439830 7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 861209-54-3](/img/structure/B2439830.png)

7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

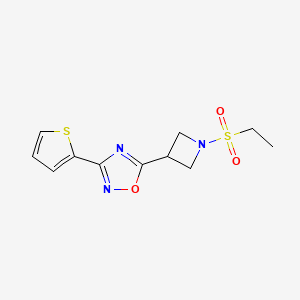

“7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine”, often involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

The molecular structure of “7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine” is characterized by the presence of a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . This structure is similar to the nucleotide base pair of DNA and RNA, making it a valuable compound in various biological procedures .Wissenschaftliche Forschungsanwendungen

- Pyrimidines, including our compound, have been investigated for their anti-inflammatory effects. They inhibit key inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . These properties make them potential candidates for developing anti-inflammatory agents.

- Thiazolopyrimidine derivatives, closely related to our compound, have demonstrated excellent anticancer activity. Specifically, they inhibited CDK enzymes, leading to apoptosis in human cancer cell lines .

- Pyrazolo[1,5-a]pyrimidine derivatives with nitrogen mustard moieties were also tested for antitumor activity against various cell lines, including A549, SH-SY5Y, HepG2, MCF-7, and DU145 .

Anti-Inflammatory Properties

Anticancer Activity

Wirkmechanismus

Target of Action

The primary targets of 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as cell growth and metabolism .

Biochemical Pathways

7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine affects the pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of pyrimidine ribonucleotides, which are essential for cell growth and proliferation . By inhibiting protein kinases, 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine disrupts this pathway, affecting the balance of nucleotide pools .

Result of Action

The molecular and cellular effects of 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine’s action include the disruption of cellular processes such as cell growth regulation, differentiation, migration, and metabolism . This disruption is due to the inhibition of protein kinases, which play a crucial role in these processes .

Eigenschaften

IUPAC Name |

2-methyl-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3/c1-14-13-19-20-12-11-18(22(19)21-14)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEHDHVESPITHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)

![1-benzyl-N~5~-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2439752.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2439755.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2439761.png)

![N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2439766.png)

![3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439768.png)

![3-[2-Piperidin-1-yl-5-(trifluoromethyl)phenyl]iminobenzo[f]chromene-2-carboxamide](/img/structure/B2439770.png)